molecular formula C19H25N3O2 B2408677 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea CAS No. 1396857-93-4

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2408677
CAS No.: 1396857-93-4
M. Wt: 327.428
InChI Key: LAEWKYLZRXFVTB-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative designed for research purposes. Urea-based scaffolds are of significant interest in medicinal chemistry for their potential to interact with various biological targets . The structure of this compound, featuring a dimethylaminophenyl group linked via a phenethyl chain to a phenoxyethyl moiety, suggests potential for application in high-throughput screening campaigns. Researchers can utilize this compound to explore its activity against a range of targets, including enzyme systems and signaling pathways . Its molecular framework is similar to that of other urea compounds investigated as modulators of biological processes, such as complement inhibition or TNF-α production . This chemical is provided as a tool for qualified researchers to investigate novel therapeutic avenues in areas like immunology and inflammation. Handling should adhere to safe laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-22(2)17-10-8-16(9-11-17)12-13-20-19(23)21-14-15-24-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEWKYLZRXFVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)phenethyl)-3-(2-methoxyethyl)urea
  • 1-(4-(Dimethylamino)phenethyl)-3-(2-ethoxyethyl)urea
  • 1-(4-(Dimethylamino)phenethyl)-3-(2-butoxyethyl)urea

Uniqueness

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its diverse biological activities. The presence of a dimethylamino group and a phenoxyethyl side chain contributes to its pharmacological profile. The molecular formula is C17H24N2OC_{17}H_{24}N_2O with a molecular weight of approximately 288.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Urea derivatives often modulate enzyme activity or receptor signaling pathways, suggesting potential applications in treating neurological disorders due to the presence of the dimethylamino group, which may influence neurotransmitter systems.

Potential Targets

  • Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors due to its structural similarity to known psychoactive agents.
  • Enzymatic Activity : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Antiproliferative Effects

Recent studies have indicated that urea derivatives exhibit antiproliferative properties against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity in vitro.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)10.5

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in models of acute inflammation. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible therapeutic role in inflammatory diseases.

Neuroprotective Effects

Given its structural features, this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Study on Neurotransmitter Interaction

A study examined the effects of similar urea derivatives on neurotransmitter receptors in rat brain slices. Results indicated that these compounds could enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.

Cancer Treatment Exploration

In a preclinical trial involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

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